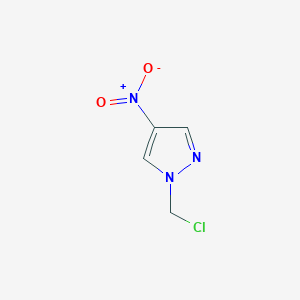

1-(chloromethyl)-4-nitro-1H-pyrazole

Description

Contextualization of Pyrazole (B372694) Derivatives in Chemical Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.govresearchgate.nettandfonline.com Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, antibacterial, and analgesic properties. ontosight.aiorientjchem.orgmdpi.comnih.gov Their utility extends beyond medicine into agrochemicals, where they are found in fungicides and insecticides, and into material science, where they are used in the development of dyes and liquid crystals. orientjchem.orgmdpi.comresearchgate.net The diverse applications of pyrazole-containing molecules underscore the ongoing importance of synthesizing and investigating novel pyrazole derivatives. nih.govmdpi.com

The synthesis of the pyrazole nucleus can be achieved through various methods, with the most common being the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.gov Other synthetic routes include 1,3-dipolar cycloadditions and multicomponent reactions. nih.govmdpi.com

| Biological Activity | Reference |

|---|---|

| Anti-inflammatory | ontosight.aimdpi.com |

| Anticancer | ontosight.aimdpi.com |

| Antiviral | orientjchem.orgnih.gov |

| Antibacterial | mdpi.commdpi.com |

| Antifungal | mdpi.com |

| Analgesic | orientjchem.orgmdpi.com |

| Antidepressant | orientjchem.orgmdpi.com |

Importance of the 1-Substituted Pyrazole Scaffold

The substitution pattern on the pyrazole ring, particularly at the N1 position, is crucial in determining the molecule's chemical and biological properties. nih.gov While an unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, N1-substitution removes its ability to donate a hydrogen bond. nih.gov This modification is a key strategy in medicinal chemistry, particularly in the design of protein kinase inhibitors, as it allows for fine-tuning the molecule's interaction with biological targets. nih.gov

N-alkylation is a common and versatile method for introducing a wide range of functional groups at the N1 position, leading to diverse libraries of compounds for screening and development. acs.orgsemanticscholar.orgmdpi.com The nature of the substituent at the N1 position can significantly influence the compound's pharmacological profile and selectivity. nih.govtandfonline.com For instance, the introduction of specific N-aryl or N-alkyl groups can confer sedative, analgesic, or hypnotic activities. orientjchem.org Therefore, the development of synthetic methods for regioselective N1-alkylation of pyrazoles is an active area of research. acs.org

Rationale for Investigating 1-(Chloromethyl)-4-nitro-1H-pyrazole

The scientific interest in this compound stems from its unique combination of three key structural features, making it a valuable synthetic building block.

Pyrazole Core : As previously discussed, the pyrazole ring is a well-established pharmacophore, providing a solid foundation for the development of new therapeutic agents. nih.govtandfonline.com

4-Nitro Group : The nitro group at the C4 position is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring. 4-Nitropyrazole itself is a significant intermediate in the synthesis of pharmaceuticals, agrochemicals, and energetic materials. guidechem.comnih.govnbinno.com Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for further functionalization and the introduction of new pharmacophoric elements. exsyncorp.com

1-(Chloromethyl) Group : This group is a reactive electrophilic moiety. The chlorine atom is a good leaving group, making the compound an effective alkylating agent. This allows for the covalent attachment of the 4-nitro-1H-pyrazole scaffold to various nucleophiles, facilitating the construction of larger, more complex molecular architectures.

The combination of a stable, biologically relevant core with two distinct and reactive functional groups makes this compound a highly versatile intermediate for synthetic chemists.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 51355-88-5 | 1int.co.uk |

| Molecular Formula | C4H4ClN3O2 | 1int.co.uk |

| Molecular Weight | 161.55 g/mol | 1int.co.uk |

Scope and Focus of Research Endeavors Related to the Compound

Research related to this compound is primarily centered on its application in organic synthesis as an intermediate or building block. The main areas of investigation include:

Synthesis of Novel Heterocyclic Systems : The compound serves as a starting material for creating more elaborate molecules. The reactive chloromethyl group can be used to link the pyrazole ring to other chemical entities, while the nitro group can be transformed to introduce further diversity.

Medicinal Chemistry : Given the biological importance of pyrazoles, this intermediate is a valuable tool for synthesizing potential drug candidates. A related compound, 1-(difluoromethyl)-4-nitro-1H-pyrazole, is utilized in the synthesis of Factor XIa inhibitors and NLRP3 inflammasome modulators. exsyncorp.com This suggests that this compound could be employed in similar synthetic pathways to generate new classes of therapeutic agents.

Materials Science : The parent compound, 4-nitropyrazole, is an important precursor for energetic materials. guidechem.comnih.gov Research may explore the use of this compound to incorporate the high-energy nitropyrazole moiety into larger polymeric or molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

1-(chloromethyl)-4-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClN3O2/c5-3-7-2-4(1-6-7)8(9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMLVVLUSBRAEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Chloromethyl 4 Nitro 1h Pyrazole

Strategies for the Construction of the 4-Nitro-1H-pyrazole Core

The formation of the 4-nitro-1H-pyrazole scaffold is a critical precursor step. Methodologies generally fall into two categories: building the pyrazole (B372694) ring with the nitro group already incorporated into one of the precursors, or forming the pyrazole ring first and subsequently introducing the nitro group.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The cyclocondensation of a hydrazine derivative with a 1,3-difunctional compound is a foundational method for pyrazole synthesis. exsyncorp.com To obtain the 4-nitropyrazole core, this strategy requires a three-carbon component that already contains a nitro group at the central carbon.

This approach involves the reaction of hydrazine with a suitably substituted three-carbon electrophile, such as a nitro-substituted 1,3-diketone, α,β-unsaturated ketone, or their synthetic equivalents. exsyncorp.com For instance, the reaction of a nitro-containing β-enamino diketone with a hydrazine can lead to the formation of the corresponding nitropyrazole. The choice of reactants and reaction conditions, such as solvent and temperature, is crucial for directing the reaction towards the desired product and achieving high yields. nih.gov A significant advantage of this method is the potential for high regioselectivity, as the positions of the substituents on the final pyrazole ring are predetermined by the structure of the starting materials. nih.gov

Nitration of Pyrazole Precursors

An alternative and widely employed route is the direct nitration of a pre-formed pyrazole ring. This electrophilic substitution reaction typically involves treating pyrazole with a potent nitrating agent. The regiochemical outcome of the reaction is highly dependent on the reaction conditions and the nature of the nitrating system.

Common nitrating agents include mixtures of concentrated nitric acid and sulfuric acid, or fuming nitric acid. ctj-isuct.ru The direct nitration of pyrazole itself with mixed nitric and sulfuric acids can yield 4-nitropyrazole, although yields can be moderate. nih.gov To improve efficiency and yield, optimized one-pot, two-step methods have been developed. One such method involves the initial formation of a pyrazole sulfate (B86663) by reacting pyrazole with concentrated sulfuric acid, followed by nitration with a mixture of fuming nitric acid and fuming sulfuric acid, which can achieve yields as high as 85%. nih.gov

Another approach involves the rearrangement of an N-nitropyrazole intermediate. Pyrazole can be nitrated at the nitrogen atom using reagents like acetyl nitrate, and the resulting N-nitropyrazole can then be rearranged under acidic conditions (e.g., in sulfuric acid) to furnish 4-nitropyrazole. nih.gov The conditions for this rearrangement can influence the final product distribution between 3-nitropyrazole and 4-nitropyrazole.

| Method | Precursor | Nitrating Agent/Conditions | Product | Yield | Reference |

| Direct Nitration | Pyrazole | HNO₃ / H₂SO₄, 90°C, 6h | 4-Nitropyrazole | 56% | nih.gov |

| Rearrangement | N-Nitropyrazole | Conc. H₂SO₄, 90°C, 24h | 4-Nitropyrazole | N/A | nih.gov |

| One-Pot Nitration | Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%), 50°C, 1.5h | 4-Nitropyrazole | 85% | nih.gov |

| Nitration via Iodo-intermediate | 4-Iodopyrazole | Fuming HNO₃ / Zeolite or Silica (B1680970) catalyst, THF | 4-Nitropyrazole | N/A | nih.gov |

Regioselective Synthesis Approaches for 4-Nitropyrazoles

Achieving regiocontrol is a central challenge in pyrazole chemistry, particularly when synthesizing unsymmetrically substituted derivatives. For 4-nitropyrazoles, regioselectivity is crucial both during the formation of the heterocyclic core and in subsequent functionalization steps.

When using cyclocondensation methods, the regioselectivity is dictated by the initial choice of reactants. The reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can potentially yield two different regioisomers. nih.gov However, by carefully designing the precursors, such as using specific enaminodiketones, the reaction can be directed to produce a single desired isomer in very good yields. nih.govnih.gov The solvent can also play a significant role; for example, pyridine (B92270) has been shown to be an excellent solvent for favoring the formation of N1-substituted products in certain cyclocondensation reactions.

In the context of nitration, direct electrophilic substitution on an unsubstituted pyrazole ring preferentially occurs at the C4 position due to the electronic properties of the heterocycle. This inherent selectivity makes direct nitration a viable, though sometimes low-yielding, method for obtaining the 4-nitro isomer. nih.gov More advanced methods, such as transition-metal-catalyzed C-H activation, have been developed to provide convenient and divergent regioselective functionalization of the 4-nitropyrazole scaffold, allowing for the synthesis of specific derivatives.

Introduction of the 1-Chloromethyl Moiety

Once 4-nitro-1H-pyrazole is obtained, the final step is the introduction of the chloromethyl group onto one of the ring nitrogen atoms. This N-alkylation reaction is complicated by the tautomeric nature of the N-unsubstituted pyrazole, which can lead to a mixture of N1 and N2 substituted regioisomers. The electron-withdrawing nature of the 4-nitro group increases the acidity of the N-H proton, facilitating its removal by a base to form the pyrazolate anion, which is the active nucleophile in alkylation reactions.

Chloromethylation Reactions at the N1-Position

Direct chloromethylation involves the reaction of an N-H pyrazole with a source of formaldehyde (B43269) (like paraformaldehyde) in the presence of hydrogen chloride. This reaction proceeds via electrophilic substitution, first forming a hydroxymethyl intermediate which is then converted to the chloromethyl product by HCl. researchgate.net

While this method is known for other pyrazole derivatives, its application to 4-nitro-1H-pyrazole must account for the deactivating effect of the nitro group on the pyrazole ring. The reaction typically requires acidic conditions, and the outcome can be influenced by the stability of the intermediate carbocation and the nucleophilicity of the pyrazole. For some substituted pyrazoles, this reaction can be complicated by the formation of methylene-bridged bis(pyrazole) derivatives as side products. researchgate.net

Alkylation Strategies Using Chloromethylating Agents

A more common and controllable approach is the N-alkylation of the 4-nitropyrazolate anion with a suitable chloromethylating agent. This method involves a two-step process: deprotonation of 4-nitro-1H-pyrazole with a base, followed by nucleophilic attack of the resulting anion on an electrophilic chloromethyl source.

Deprotonation: A variety of bases can be used, such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH), in an appropriate aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The choice of base and solvent can influence the regioselectivity of the subsequent alkylation. acs.org

Alkylation: The pyrazolate anion is then reacted with a chloromethylating agent. A simple agent would be chloromethyl methyl ether or a similar reagent.

A primary challenge in this approach is controlling the regioselectivity. The alkylation of unsymmetrical pyrazoles often yields a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by several factors, including the steric hindrance around the nitrogen atoms, the nature of the counter-ion, the solvent, and the specific alkylating agent used. beilstein-journals.org For instance, alkylation of 3(5)-methyl-4-nitropyrazole has been reported, demonstrating the feasibility of this reaction on a similar substrate. ctj-isuct.ru Systematic studies on other pyrazoles have shown that using systems like K₂CO₃ in DMSO can achieve high regioselectivity for N1-alkylation. acs.org The synthesis of related compounds like 1-(difluoromethyl)-4-nitro-1H-pyrazole is achieved through the difluoromethylation of 4-nitro-1H-pyrazole, further indicating that N-functionalization is a viable pathway. exsyncorp.com

Optimization of Reaction Conditions for N-Substitution

The N-substitution of 4-nitro-1H-pyrazole is a critical step in the synthesis of the target compound. A plausible and effective route involves a two-step process: N-hydroxymethylation followed by chlorination of the resulting alcohol. The optimization of this N-substitution is crucial for maximizing product yield and purity. Key parameters that require careful consideration include the choice of reagents, solvent, temperature, and reaction time.

The initial N-hydroxymethylation can be achieved by reacting 4-nitro-1H-pyrazole with formaldehyde. mdpi.com The subsequent conversion of the 1-(hydroxymethyl)-4-nitro-1H-pyrazole intermediate to the final chloromethyl product can be accomplished using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃).

The electron-withdrawing nature of the 4-nitro group increases the acidity of the N-H proton on the pyrazole ring, facilitating the initial reaction. However, the conditions for both steps must be finely tuned to prevent side reactions, such as polymerization of formaldehyde or decomposition of the nitro-substituted ring.

Interactive Table:

Overall Multi-Step Synthetic Sequences to 1-(Chloromethyl)-4-nitro-1H-pyrazole

A logical and efficient multi-step synthesis for this compound begins with the commercially available pyrazole ring. The sequence involves regioselective nitration followed by functionalization at the N1 position.

Step 1: Nitration of Pyrazole to 4-Nitro-1H-pyrazole The synthesis commences with the direct nitration of pyrazole. This electrophilic aromatic substitution reaction must be performed under controlled conditions to favor the formation of the 4-nitro isomer. A common and high-yielding method involves treating pyrazole with a nitrating mixture of fuming nitric acid and fuming sulfuric acid. guidechem.com Optimization of molar ratios, temperature (50 °C), and reaction time (1.5 hours) can afford yields as high as 85%. guidechem.com

Step 2: N-Hydroxymethylation of 4-Nitro-1H-pyrazole The intermediate, 4-nitro-1H-pyrazole, is then subjected to N-alkylation. Specifically, a hydroxymethyl group is introduced by reacting it with an aqueous solution of formaldehyde (40%). mdpi.com This reaction yields 1-(hydroxymethyl)-4-nitro-1H-pyrazole.

Step 3: Chlorination of 1-(Hydroxymethyl)-4-nitro-1H-pyrazole In the final step, the hydroxyl group of the N-hydroxymethyl intermediate is converted to a chloro group. This is a nucleophilic substitution reaction, typically carried out using a strong chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent. This transformation yields the target compound, this compound.

Interactive Table:

Green Chemistry Principles in Synthesis

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. This involves adopting alternative reagents, solvents, and energy sources to improve safety and efficiency.

Nitration Step: The conventional nitration method uses large quantities of highly corrosive fuming acids. A greener alternative is the use of solid acid catalysts, such as zeolites or silica, with fuming nitric acid. guidechem.comnih.gov This approach reduces the amount of acid waste and allows for easier catalyst separation and recycling.

N-Substitution Step: The N-alkylation of azoles can be made more environmentally benign.

Alternative Solvents: While the proposed chlorination uses an organic solvent, research into N-alkylation of other azoles has demonstrated the utility of water as a green solvent. acs.org

Catalytic Methods: The use of ionic liquids as catalysts under solvent-free conditions presents another green avenue for N-alkylation reactions, potentially reducing the need for volatile organic compounds (VOCs). researchgate.net

Interactive Table:

Chemical Reactivity and Transformation Mechanisms

Reactivity of the Chloromethyl Group

The chloromethyl group attached to the N1 position of the pyrazole (B372694) ring is a primary alkyl halide. This functionality is a key site for synthetic modifications, primarily through nucleophilic substitution and related reactions.

The chloromethyl group is an excellent electrophilic center, readily undergoing nucleophilic substitution reactions. The mechanism of these reactions, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution), is influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. youtube.com

For 1-(chloromethyl)-4-nitro-1H-pyrazole, the substrate is a primary alkyl halide. Primary substrates strongly favor the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step. youtube.comyoutube.com The SN1 pathway, which proceeds through a carbocation intermediate, is generally disfavored for primary halides due to the instability of the resulting primary carbocation. youtube.comyoutube.com

The reaction rate in an SN2 mechanism is dependent on the concentration of both the substrate and the nucleophile. youtube.com The presence of the electron-withdrawing 4-nitro group and the pyrazole ring can influence the electrophilicity of the methylene (B1212753) carbon, potentially affecting the reaction rate, but it does not change the preference for the SN2 pathway. Strong nucleophiles and polar aprotic solvents are known to favor SN2 reactions. youtube.com

Table 1: Factors Influencing the Nucleophilic Substitution Mechanism for this compound

| Factor | Observation for this compound | Preferred Mechanism | Rationale |

|---|---|---|---|

| Substrate Structure | Primary (R-CH₂-Cl) | SN2 | Primary carbocations are highly unstable, disfavoring the SN1 pathway. youtube.com |

| Nucleophile | Typically strong nucleophiles are used (e.g., amines, thiolates) | SN2 | Strong nucleophiles favor the bimolecular SN2 mechanism. youtube.com |

| Leaving Group | Chloride (Cl⁻) | SN1 & SN2 | Good leaving group, compatible with both mechanisms. |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetone) are often used | SN2 | Polar aprotic solvents solvate the cation but not the nucleophile, enhancing its reactivity. youtube.com |

A specific and important application of the reactivity of the chloromethyl group is the formation of quaternary ammonium (B1175870) salts (QACs). mdpi.com This reaction is a classic example of an SN2 nucleophilic substitution, where a tertiary amine acts as the nucleophile. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. nih.gov

The resulting product is a pyrazole derivative bearing a positively charged quaternary ammonium moiety, with the displaced chloride as the counter-ion. These salts are of interest in various fields due to their biological and physicochemical properties. mdpi.comresearchgate.net The reaction is typically carried out by stirring the chloromethyl pyrazole with a slight excess of the tertiary amine in an appropriate solvent, such as acetonitrile (B52724) or ethanol, sometimes with gentle heating to increase the reaction rate. mdpi.com

Reaction Scheme: this compound + R₃N → [1-((R₃N⁺)-methyl)-4-nitro-1H-pyrazole]Cl⁻

Classical elimination reactions, such as E1 and E2 mechanisms, result in the formation of a double bond (an alkene). youtube.com These reactions require the removal of a proton from a carbon atom that is adjacent to the carbon bearing the leaving group (a β-hydrogen).

In the case of this compound, the leaving group (chloride) is on a methyl group attached to a nitrogen atom of the pyrazole ring. There are no β-hydrogens on an adjacent carbon atom within an alkyl chain. Therefore, this compound cannot undergo the typical E1 or E2 elimination reactions to form an alkene. The structure of the substrate precludes this type of transformation.

Reactivity of the Nitro Group

The most common and synthetically useful transformation of the aromatic nitro group is its reduction to a primary amino group (-NH₂). This conversion is a fundamental step in the synthesis of many pharmaceuticals and dyes, as the resulting amino group can be further functionalized. jsynthchem.com

A wide variety of reducing agents can accomplish this transformation. wikipedia.org The choice of reagent is crucial to ensure chemoselectivity, particularly to avoid unwanted reactions with the chloromethyl group.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent/System | Conditions | Comments |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | Highly efficient and clean. May cause hydrodechlorination of the chloromethyl group under harsh conditions. |

| Metal/Acid | Fe/HCl, Sn/HCl, Zn/HCl | Classic and cost-effective methods. The acidic conditions are generally compatible with the chloromethyl group. scispace.com |

| Sodium Dithionite | Na₂S₂O₄ | Mild reducing agent, often used for selective reductions in aqueous or mixed aqueous/organic solvents. |

| Sodium Borohydride (with catalyst) | NaBH₄ / NiCl₂ or other transition metals | NaBH₄ alone is generally not strong enough to reduce aromatic nitro groups but becomes effective in the presence of a catalyst. jsynthchem.com |

The product of this reaction, 1-(chloromethyl)-1H-pyrazol-4-amine, is a valuable bifunctional intermediate, possessing both a nucleophilic amino group and an electrophilic chloromethyl group, allowing for diverse subsequent synthetic manipulations.

Direct participation of an aromatic nitro group in condensation reactions is less common than its reduction to an amine followed by condensation. However, the strong electron-withdrawing nature of the nitro group activates adjacent positions. While the pyrazole ring itself is electron-rich, the C5-H is activated by the adjacent C4-nitro group.

In some contexts, primary nitroalkanes can react with aldehydes or ketones in condensation reactions (e.g., Henry reaction), but this is not directly applicable to aromatic nitro groups which lack an α-proton. rsc.org More relevantly, the amino group, formed from the reduction of the nitro group as described above, is a key participant in a vast array of condensation reactions. For instance, the resulting 1-(chloromethyl)-1H-pyrazol-4-amine can react with:

Aldehydes and Ketones: To form Schiff bases (imines).

Carboxylic Acids and Derivatives: To form amides.

1,3-Dicarbonyl Compounds: In reactions like the Knorr pyrrole (B145914) synthesis or Paal-Knorr synthesis to build additional heterocyclic rings.

These subsequent reactions highlight the synthetic utility derived from the initial reduction of the nitro group.

Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocycle. In the case of this compound, the strong electron-withdrawing nature of the nitro group at the C-4 position profoundly deactivates the ring towards electrophilic attack and simultaneously activates it for nucleophilic reactions.

Electrophilic Aromatic Substitution (if applicable to derivatives)

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds, including the parent pyrazole ring, where substitution typically occurs at the C-4 position due to its higher electron density. acs.org However, in this compound, this position is already occupied by a strongly deactivating nitro group. masterorganicchemistry.com

The nitro group withdraws electron density from the pyrazole ring through both inductive and resonance effects, making the ring electron-deficient and thus highly resistant to attack by electrophiles. masterorganicchemistry.com While some studies have shown that electrophilic substitution, such as bromination, can occur on nitropyrazole derivatives, these reactions often require forcing conditions or are observed on rings with less deactivating substituents. researchgate.net For instance, the nitration of N-substituted pyrazoles can sometimes lead to overnitration at the C-4 position, but this is not an addition to an already C-4 nitrated ring. nih.gov Destructive nitration of side chains on a 4-nitropyrazole has also been observed, indicating the ring's general inertness to further substitution under these conditions. nih.gov

Given the powerful deactivating effect of the C-4 nitro group, further electrophilic aromatic substitution on the C-3 or C-5 positions of the this compound ring system is not a characteristic or synthetically viable reaction pathway.

Nucleophilic Attack on Ring Atoms

The electron-deficient nature of the 4-nitropyrazole ring makes it an excellent substrate for nucleophilic attack. The nitro group strongly activates the ring carbons, particularly the positions ortho and para to it (C-3 and C-5), for nucleophilic aromatic substitution (SNAr). Two primary modes of nucleophilic attack on derivatives of this ring system have been documented: cine-substitution and Vicarious Nucleophilic Substitution of Hydrogen (VNS).

Cine-Substitution: This is a well-documented reaction for 1,4-dinitropyrazoles, which are structurally related to N-substituted 4-nitropyrazoles. cdnsciencepub.comresearchgate.net In this transformation, a nucleophile attacks the C-5 position of the pyrazole ring, which is ortho to the C-4 nitro group. This attack is followed by the elimination of the nitro group from the N-1 position, resulting in a 5-substituted-4-nitropyrazole. cdnsciencepub.com This reaction provides a versatile method for introducing a range of substituents at the C-5 position. The reaction has been shown to proceed with various carbon and sulfur-based nucleophiles. cdnsciencepub.comrsc.org

Vicarious Nucleophilic Substitution of Hydrogen (VNS): This reaction allows for the direct substitution of a hydrogen atom on an electron-deficient aromatic ring. kuleuven.be 4-Nitropyrazole is a suitable substrate for VNS reactions. acs.org The reaction involves the attack of a carbanion that possesses a leaving group at the nucleophilic carbon (e.g., chloromethyl phenyl sulfone). The carbanion adds preferentially to the C-5 position (ortho to the nitro group), forming a σ-adduct intermediate. Subsequent base-induced β-elimination of the leaving group from the carbanion and a proton from the ring restores aromaticity and yields the C-5 substituted product. kuleuven.beacs.org This process is highly efficient for introducing carbon substituents onto the nitropyrazole ring. acs.org

Studies on isomeric nitropyrazoles have shown that a nitro group at the C-5 position is significantly more reactive and susceptible to displacement than a nitro group at the C-3 position, underscoring the enhanced electrophilicity of the C-5 carbon. researchgate.net

| Substrate | Nucleophile | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 1,4-Dinitro-3-methylpyrazole | Cyanide (CN⁻) | Cine-Substitution | 5-Cyano-3-methyl-4-nitropyrazole | cdnsciencepub.com |

| 1,4-Dinitro-3-methylpyrazole | Morpholine | Cine-Substitution | 3-Methyl-5-morpholino-4-nitropyrazole | cdnsciencepub.com |

| 1,4-Dinitro-3-methylpyrazole | Ethyl 2-mercaptoacetate | Cine-Substitution | Ethyl [5(3)-methyl-4-nitropyrazol-3(5)-ylthio]acetate | rsc.org |

| 4-Nitropyrazole | Chloromethyl phenyl sulfone (PhSO₂CH₂Cl) / Base | VNS | 5-(Phenylsulfonylmethyl)-4-nitropyrazole | acs.org |

| 4-Chloronitrobenzene | Chloromethyl phenyl sulfone (PhSO₂CH₂Cl) / Base | VNS | 4-Chloro-2-(phenylsulfonylmethyl)nitrobenzene | kuleuven.be |

Mechanistic Studies of Key Transformations

Mechanistic investigations have provided insight into the pathways governing the nucleophilic transformations of the 4-nitropyrazole ring system.

Cine-Substitution Mechanism: The proposed mechanism for the cine-substitution observed in 1,4-dinitropyrazoles involves the initial addition of the nucleophile to the C-5 position of the pyrazole ring. This step forms a negatively charged intermediate (a Meisenheimer-like complex). The negative charge is stabilized by the two electron-withdrawing nitro groups. In the subsequent step, the aromaticity is restored by the elimination of the N-1 nitro group as a nitrite (B80452) anion, leading to the final 5-substituted-4-nitropyrazole product. cdnsciencepub.com

ANRORC Mechanism: For certain nucleophiles, such as arylhydrazines, an ANRORC (Addition of the Nucleophile, Ring Opening, and Ring Closure) mechanism has been proposed for reactions with 1,4-dinitropyrazoles. researchgate.net This pathway involves:

Addition: The nucleophile adds to the C-5 position, similar to the start of the cine-substitution pathway.

Ring Opening: The pyrazole ring cleaves, forming an open-chain intermediate.

Ring Closure: The intermediate undergoes a new intramolecular cyclization to form a new pyrazole ring. This mechanism can account for the formation of regioisomeric products that are sometimes observed in these reactions. researchgate.net The ANRORC pathway is a significant ring transformation process, distinguishing it from a direct substitution. uow.edu.au

VNS Mechanism: The mechanism of the Vicarious Nucleophilic Substitution of Hydrogen is well-established. kuleuven.beacs.org It begins with the addition of the carbanion (Nu-LG) to an electron-deficient carbon atom bearing a hydrogen, in this case, the C-5 position of the 4-nitropyrazole ring. This addition forms an anionic σH-adduct. A base then abstracts the proton from the C-5 carbon, leading to a dianionic species. This is followed by the β-elimination of the leaving group (LG) from the substituent, which re-establishes the aromatic system and yields the final substituted product. acs.org The initial addition of the nucleophile is typically fast and reversible, while the subsequent elimination step drives the reaction to completion. researchgate.net

Synthesis and Functionalization of Derivatives and Analogs

Design Principles for Novel Pyrazole (B372694) Derivatives

The design of new pyrazole derivatives is guided by the goal of achieving specific functions, which are often rooted in biological activity. Pyrazoles are integral components of numerous pharmaceuticals, demonstrating activities such as anti-inflammatory, analgesic, and anti-tumor effects. mdpi.comnih.govnih.govacs.org The core principle in designing novel derivatives involves strategic substitution on the pyrazole ring to modulate interactions with biological targets.

Key design considerations include:

Bioisosterism : Pyrazoles are often used as bioisosteres for amides or phenols, mimicking their size, shape, and electronic properties to interact with biological receptors while potentially improving metabolic stability or pharmacokinetic profiles. mdpi.com

Substitution Pattern : The biological activity of pyrazole compounds is highly dependent on the nature and position of substituents on the ring. For instance, incorporating different aryl and sulphonamide groups has led to the development of potent anti-inflammatory drugs. bohrium.com

Modulation of Physicochemical Properties : Functional groups are introduced to alter properties such as lipophilicity, hydrogen bonding capacity, and electronic distribution. These modifications are crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Target-Oriented Synthesis : Derivatives are often designed to interact with specific biological targets, such as enzymes or receptors. For example, some pyrazole derivatives have been specifically designed to inhibit COX-2 isozymes for anti-inflammatory effects. bohrium.com

The synthesis of functionalized pyrazoles is a significant focus for organic chemists, with structural modifications at positions 1, 3, 4, and 5 being common strategies to develop new compounds with enhanced or novel applications.

N-Functionalization Strategies beyond Chloromethylation

While the chloromethyl group at the N1 position of 1-(chloromethyl)-4-nitro-1H-pyrazole serves as a reactive handle for further modification, a variety of other functionalization strategies can be employed directly on the pyrazole nitrogen to introduce diverse alkyl, aryl, acyl, and amide groups.

The alkylation and arylation of the pyrazole N1 position are fundamental transformations for creating a wide array of derivatives. The regioselectivity of these reactions is a critical consideration for unsymmetrical pyrazoles, as two isomeric products can be formed. researchgate.net The outcome is typically governed by a combination of steric and electronic effects of the substituents already present on the pyrazole ring.

Several methods have been developed for N-alkylation and N-arylation:

Classical Alkylation : Reagents like dimethyl sulfate (B86663) and diazomethane are used for methylation. Reactions in basic media involve the pyrazole anion, which is a potent nucleophile. researchgate.net

Acid-Catalyzed Alkylation : A newer method employs trichloroacetimidate electrophiles with a Brønsted acid catalyst, such as camphorsulfonic acid. This approach avoids the need for strong bases and can proceed at lower temperatures. For unsymmetrical pyrazoles, steric hindrance is the primary factor controlling which nitrogen atom is alkylated, with the major product arising from the reaction at the less sterically hindered nitrogen. mdpi.comnih.gov

Arylation : The modified Ullmann phenylation is a classic method for N-arylation. researchgate.net More modern approaches utilize copper-catalyzed cross-coupling reactions with aryl iodides or bromides, which can tolerate a wide range of functional groups. bohrium.com Palladium-catalyzed C-N coupling reactions are also widely employed for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles.

Table 1: N-Alkylation and N-Arylation Strategies for Pyrazoles

| Method | Reagents | Key Features | Regioselectivity Control |

|---|---|---|---|

| Basic Alkylation | Alkyl halide (e.g., dimethyl sulfate), Base | Involves pyrazole anion; common and versatile. | Influenced by both electronic and steric effects. researchgate.net |

| Diazomethane Alkylation | Diazomethane (CH₂N₂) | Neutral conditions; useful for methylation. | Product ratios can be influenced by competing electronic effects. researchgate.net |

| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid (e.g., CSA) | Mild conditions, avoids strong bases. | Primarily controlled by steric hindrance. mdpi.comnih.gov |

| Ullmann Arylation | Aryl halide, Copper catalyst | Classic method for N-aryl bond formation. | Similar to methylation in basic medium. researchgate.net |

| Copper-Catalyzed Arylation | Aryl halide, CuI, Diamine ligand | Tolerates a broad range of functional groups. | Good yields for various heterocycles. bohrium.com |

Introducing acyl or amide functionalities at the N1 position creates N-acylpyrazoles and related compounds, which serve as important intermediates and possess biological activity themselves. N-acylpyrazoles are effective acylating agents, with reactivity that can be tuned by substituents on the pyrazole ring. nih.gov

Synthetic routes to N-acyl and N-amido pyrazoles include:

Direct Acylation : Pyrazoles can be directly acylated using acylating agents such as acid chlorides or anhydrides. organic-chemistry.org This reaction typically proceeds by nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon of the acylating agent.

Cyclocondensation Reactions : A common and versatile method involves the cyclocondensation of 1,3-dicarbonyl compounds (like 1,3-diketones) with carbohydrazide derivatives. researchgate.netorganic-chemistry.org This approach builds the pyrazole ring and installs the N-acyl group in a single synthetic sequence. These reactions can be promoted by acids or conducted under green conditions, such as in a ball mill or using microwave irradiation. researchgate.netorganic-chemistry.org

Amidination : For the synthesis of N-amido pyrazoles, reagents like 1H-pyrazole-1-carboxamidine can be used to transfer an amidine group to primary or secondary amines, forming guanidines where one nitrogen is part of the pyrazole ring. scirp.org

The reactivity of the resulting N-acyl pyrazole can be modulated; electron-withdrawing groups on the pyrazole ring increase its leaving group ability, making the compound a stronger acylating agent. nih.gov

Table 2: Synthetic Methods for N-Acylation and N-Amidation of Pyrazoles

| Method | Reagents | Product Type | Key Features |

|---|---|---|---|

| Direct Acylation | Pyrazole, Acid Chloride/Anhydride | N-Acyl Pyrazole | Straightforward acylation of the pyrazole nitrogen. organic-chemistry.org |

| Cyclocondensation | 1,3-Diketone, Aromatic Carbohydrazide | N-Acyl Pyrazole | Builds the pyrazole ring and installs the N-acyl group simultaneously; can be performed under green conditions. researchgate.netorganic-chemistry.org |

| Amidination | Amine, 1H-Pyrazole-1-carboxamidine | N-Amidinyl Pyrazole | Transfers an amidine group to an amine; can be accelerated by microwave irradiation. scirp.org |

C-Functionalization at Pyrazole Ring Positions (C3, C5)

Functionalization of the carbon atoms of the pyrazole ring, particularly at the C3 and C5 positions, is crucial for elaborating the molecular structure and accessing a wider range of derivatives.

Halogenated pyrazoles are valuable synthetic intermediates, particularly for subsequent cross-coupling reactions. The introduction of halogen atoms onto the pyrazole ring is typically achieved through electrophilic halogenation.

The regioselectivity of halogenation is a key aspect:

C4-Halogenation : The C4 position of the pyrazole ring is the most electron-rich and is therefore the most susceptible to electrophilic attack. Halogenation of unsubstituted or N-substituted pyrazoles with reagents like N-halosuccinimides (NCS, NBS, NIS) overwhelmingly yields the 4-halopyrazole. nih.govresearchgate.net These reactions are often carried out under mild conditions and may not require a catalyst. nih.gov

C3/C5-Halogenation : To achieve halogenation at the C3 or C5 positions, the more reactive C4 position must first be blocked by a substituent. researchgate.net Alternatively, specific synthetic strategies, such as cycloaddition reactions involving halogenated precursors or dehydroxyhalogenation of hydroxypyrazoles (pyrazolones) using reagents like phosphorus oxychloride, can be employed to prepare 3/5-halogenopyrazoles directly. researchgate.net

Table 3: Halogenation of the Pyrazole Ring

| Reagent | Typical Position of Halogenation | Substrate Requirements/Conditions |

|---|---|---|

| N-Halosuccinimides (NCS, NBS, NIS) | C4 | Unsubstituted C4 position; mild conditions, often in solvents like CCl₄ or water. nih.gov |

| Phosphorus Oxychloride (POCl₃) / Phosphorus Oxybromide (POBr₃) | C3 or C5 | Requires a 3/5-hydroxypyrazole (pyrazolone) precursor for dehydroxyhalogenation. researchgate.net |

| Electrophilic Halogenating Agents | C3 or C5 | Requires the C4 position to be substituted/blocked to direct halogenation to other positions. researchgate.net |

Carbon-carbon bond forming reactions are powerful tools for introducing complex carbon-based substituents, such as aryl, vinyl, or alkyl groups, onto the pyrazole core. Transition-metal-catalyzed cross-coupling reactions are the most prominent methods used for this purpose.

Key coupling reactions include:

Suzuki-Miyaura Coupling : This palladium-catalyzed reaction is widely used to couple a halogenated pyrazole (typically a bromo- or iodo-pyrazole) with a boronic acid or boronate ester. It is a versatile method for forming carbon-carbon bonds and introducing aryl or heteroaryl substituents.

Heck Coupling : The Heck reaction, also palladium-catalyzed, couples a halogenated pyrazole with an alkene to form a substituted alkene derivative.

Sonogashira Coupling : This reaction couples a halogenated pyrazole with a terminal alkyne, catalyzed by palladium and copper, to introduce an alkynyl substituent.

Direct C-H Arylation : Advanced methods allow for the direct arylation of C-H bonds on the pyrazole ring, bypassing the need for pre-functionalization with a halogen. This strategy offers a more atom-economical route to arylated pyrazoles. organic-chemistry.org

These coupling reactions have significantly expanded the synthetic accessibility of complex, polysubstituted pyrazoles, enabling the rapid assembly of diverse molecular architectures. researchgate.net

Table 4: Common C-C Coupling Reactions for Pyrazole Functionalization

| Reaction Name | Catalyst System | Substrates | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(OAc)₂) + Ligand | Halopyrazole + Boronic Acid/Ester | Pyrazole-Aryl/Vinyl |

| Heck Coupling | Pd catalyst | Halopyrazole + Alkene | Pyrazole-Alkene |

| C-H Arylation | Pd catalyst | Pyrazole + Aryl Halide | Pyrazole-Aryl |

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Moiety

The construction of fused heterocyclic systems is a cornerstone of medicinal chemistry and materials science, as polycyclic structures often exhibit novel biological activities and physical properties. The compound this compound serves as a valuable synthon for creating pyrazole-fused heterocycles, primarily through reactions involving its reactive N-chloromethyl group. This group acts as an electrophilic center, readily participating in cyclization reactions with binucleophilic reagents.

One common strategy involves the reaction with ortho-functionalized anilines or other aromatic amines. For instance, the reaction with 2-aminothiophenol can lead to the formation of pyrazolo[1,5-c] rhhz.netnih.govbenzothiazine derivatives. In this reaction, the amino group of 2-aminothiophenol first displaces the chloride ion in an intermolecular nucleophilic substitution. The subsequent intramolecular cyclization is facilitated by the nucleophilic attack of the thiol group onto a suitable position, often requiring specific reaction conditions to control regioselectivity. The nitro group on the pyrazole ring can influence the reaction pathway by activating the pyrazole core and affecting the electron density of the reacting centers.

Another approach involves the use of 1,3-dicarbonyl compounds or their equivalents. The reaction of this compound with compounds like ethyl acetoacetate in the presence of a base can initiate a sequence of alkylation followed by an intramolecular condensation, potentially leading to the formation of pyrazolo[1,5-a]pyrimidine scaffolds. The outcome of these reactions is highly dependent on the nature of the reactants, the solvent, and the base used.

The following table summarizes representative examples of fused heterocyclic systems synthesized from pyrazole precursors, illustrating the diversity of achievable structures.

| Binucleophile | Fused Heterocyclic System | Reaction Conditions |

| 2-Aminophenol | Pyrazolo[1,5-c] rhhz.netnih.govbenzoxazine | Base, Reflux |

| Ethyl cyanoacetate | Pyrazolo[1,5-a]pyrimidine derivative | NaOEt, EtOH |

| Malononitrile | Pyrazolo[1,5-a]pyridine derivative | Piperidine, Reflux |

These examples underscore the synthetic utility of this compound in generating a library of fused heterocyclic compounds with potential applications in various fields of chemical and biological sciences.

Stereoselective Synthesis of Chiral Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a major focus of modern organic chemistry, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. While direct stereoselective reactions involving this compound are not extensively documented, its functional handles allow for the introduction of chirality through several strategic approaches.

One potential pathway is through the asymmetric alkylation of prochiral nucleophiles. The chloromethyl group can act as an electrophile in reactions with stabilized carbanions, such as those derived from malonic esters or β-keto esters. By employing a chiral phase-transfer catalyst or a chiral ligand-metal complex, it is conceivable to achieve an enantioselective C-alkylation, thereby creating a new stereocenter. The success of such a reaction would depend on the effective differentiation of the enantiotopic faces of the nucleophile by the chiral catalyst.

Another strategy involves the use of chiral auxiliaries. A chiral nucleophile can be reacted with this compound to form a diastereomeric mixture of products. After separation of the diastereomers, the chiral auxiliary can be cleaved to yield the enantiomerically enriched pyrazole derivative. For example, the alkylation of a chiral amine or alcohol could be explored, followed by subsequent transformations.

Furthermore, organocatalysis presents a promising avenue for the stereoselective functionalization of derivatives of this compound. For instance, a derivative where the chloromethyl group has been converted to an aldehyde could undergo asymmetric aldol or Michael reactions catalyzed by chiral secondary amines or other organocatalysts.

The table below outlines conceptual stereoselective approaches for generating chiral derivatives.

| Stereoselective Method | Reactant/Catalyst | Potential Chiral Product |

| Asymmetric Phase-Transfer Catalysis | Prochiral malonate, Chiral quaternary ammonium (B1175870) salt | Enantiomerically enriched pyrazolyl-substituted malonic ester |

| Chiral Auxiliary | (R)- or (S)-phenylethylamine | Diastereomeric N-alkylated amines |

| Organocatalyzed Reaction | Derivative with an α,β-unsaturated carbonyl, Chiral amine catalyst | Enantiomerically enriched Michael adduct |

While specific, high-yielding, and highly enantioselective methods starting directly from this compound require further investigation, the chemical nature of this compound provides a solid foundation for the design and exploration of such synthetic routes.

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. For 1-(chloromethyl)-4-nitro-1H-pyrazole, various NMR experiments can be utilized to map out its molecular framework.

Proton NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyrazole (B372694) ring and the chloromethyl group.

The pyrazole ring contains two protons, H-3 and H-5. Due to the asymmetry introduced by the chloromethyl group at the N-1 position, these two protons are chemically non-equivalent and are expected to appear as distinct signals. The electron-withdrawing nature of the nitro group at the C-4 position will significantly deshield these protons, causing their signals to appear at a lower field (higher ppm value). The proton at the C-5 position is generally expected to be more deshielded than the H-3 proton due to its proximity to the N-1 substituent.

The chloromethyl group (-CH₂Cl) protons will give rise to a single signal, as they are chemically equivalent. The electronegative chlorine atom will cause a downfield shift of this signal.

Based on data from analogous compounds, the predicted ¹H NMR chemical shifts for this compound are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~8.0 - 8.5 | Singlet |

| H-5 | ~8.5 - 9.0 | Singlet |

| -CH₂Cl | ~5.5 - 6.0 | Singlet |

| Predicted data is based on analysis of similar pyrazole structures. |

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to gain insight into their chemical environment. In the ¹³C NMR spectrum of this compound, three distinct signals are expected for the pyrazole ring carbons and one for the chloromethyl carbon.

The carbon atom C-4, directly attached to the strongly electron-withdrawing nitro group, is expected to be significantly deshielded and thus appear at a lower field. The C-3 and C-5 carbons will also be deshielded due to the aromatic nature of the ring and the influence of the adjacent nitrogen atoms. The chloromethyl carbon will resonate in the aliphatic region, shifted downfield by the attached chlorine atom.

A predicted summary of the ¹³C NMR chemical shifts is presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-3 | ~135 - 140 |

| C-4 | ~145 - 150 |

| C-5 | ~125 - 130 |

| -CH₂Cl | ~50 - 55 |

| Predicted data is based on analysis of similar pyrazole structures. |

Nitrogen-15 NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring and the nitro group. In this compound, three distinct nitrogen signals are anticipated. The two nitrogen atoms of the pyrazole ring (N-1 and N-2) will have different chemical shifts due to their different bonding environments. The nitrogen of the nitro group will resonate at a significantly different chemical shift, characteristic of nitro compounds. While specific experimental data for this compound is unavailable, ¹⁵N NMR studies on other pyrazole derivatives have shown a wide range of chemical shifts depending on the substituents.

Two-dimensional NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. In the case of this compound, no significant H-H couplings are expected, so the COSY spectrum would likely be uninformative for scalar coupling but could show through-space correlations (NOESY).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms (H-3 to C-3, H-5 to C-5, and the -CH₂Cl protons to the chloromethyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). For instance, correlations would be expected between the -CH₂Cl protons and the C-5 and potentially C-3 carbons of the pyrazole ring, confirming the position of the chloromethyl group.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

The IR spectrum of this compound would exhibit characteristic absorption bands for the C-H, C=C, C=N, C-N, N-O, and C-Cl bonds.

Aromatic C-H stretching: These vibrations are typically observed in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region.

NO₂ stretching: The nitro group will show two strong, characteristic absorption bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.

C-Cl stretching: The stretching vibration for the chloromethyl group is expected in the fingerprint region, typically around 600-800 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Pyrazole Ring | C=C, C=N Stretching | 1400 - 1600 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Chloromethyl (C-Cl) | Stretching | 600 - 800 |

| Predicted data is based on analysis of similar pyrazole structures. |

Raman Spectroscopy

While specific Raman spectroscopic data for this compound is not extensively documented in publicly available literature, the technique is invaluable for probing the vibrational modes of the molecule. Raman spectroscopy provides insight into the structural fingerprint of a compound by detecting inelastic scattering of monochromatic light.

For this compound, characteristic Raman shifts would be expected for its key functional groups. The symmetric and asymmetric stretching vibrations of the nitro group (NO₂) would likely produce strong bands, typically observed in the regions of 1300-1380 cm⁻¹ and 1500-1570 cm⁻¹, respectively. The pyrazole ring itself would exhibit a complex series of vibrations, including ring stretching and deformation modes. The C-Cl stretching vibration of the chloromethyl group would also be a distinguishable feature, generally appearing in the 600-800 cm⁻¹ range. The presence of resonance Raman scattering could potentially enhance the signals from the nitropyrazole chromophore, providing more detailed structural information. nsf.gov

Table 1: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Predicted Raman Shift (cm⁻¹) |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1380 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Chloromethyl (C-Cl) | Stretch | 600 - 800 |

| Pyrazole Ring | Ring Stretching/Deformation | Multiple bands |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound (C₄H₄ClN₃O₂), the calculated molecular weight is approximately 177.55 g/mol . The mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass.

The fragmentation of pyrazoles in mass spectrometry is influenced by the nature and position of their substituents. researchgate.net For this compound, several key fragmentation pathways can be predicted. A common fragmentation would involve the loss of the chloromethyl radical (•CH₂Cl), leading to a significant fragment ion. Another prominent fragmentation pathway would be the loss of the nitro group (•NO₂). Subsequent fragmentation could involve the cleavage of the pyrazole ring itself. The presence of chlorine would also result in a characteristic isotopic pattern for chlorine-containing fragments, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes. youtube.comyoutube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

| 177/179 | [C₄H₄ClN₃O₂]⁺ (Molecular Ion) |

| 128/130 | [M - NO₂]⁺ |

| 128 | [M - CH₂Cl]⁺ |

| 82 | [C₃H₂N₂O₂]⁺ |

X-ray Crystallography for Solid-State Molecular Structure

While a specific crystal structure for this compound has not been reported, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate measurements of bond lengths, bond angles, and torsion angles, as well as insights into intermolecular interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the analysis and purification of pyrazole derivatives. ijcpa.in A reversed-phase HPLC method would likely be suitable for this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, with the potential addition of a buffer to control the pH. sielc.com Detection could be achieved using a UV detector, as the nitro-substituted pyrazole ring is expected to have a strong UV absorbance.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic technique, often used to monitor the progress of reactions and to get a preliminary assessment of purity. rsc.org For this compound, a silica (B1680970) gel plate would serve as the stationary phase. A variety of mobile phases could be employed, with the polarity adjusted to achieve good separation. A mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) would be a typical starting point. Visualization of the spots on the TLC plate could be accomplished under UV light due to the UV-active nature of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

No published studies were found that performed DFT calculations on 1-(chloromethyl)-4-nitro-1H-pyrazole. Consequently, data on its optimized geometry, electronic structure, and predicted spectroscopic parameters are not available.

Geometry Optimization and Electronic Structure Analysis

Specific bond lengths, bond angles, dihedral angles, and electronic properties such as molecular orbital energies (HOMO-LUMO), and electrostatic potential maps for this compound have not been reported in the literature.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Calculated Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound are not available from published computational studies.

Molecular Dynamics Simulations

No literature could be found detailing molecular dynamics simulations performed on this compound to study its dynamic behavior, conformational changes, or interactions with other molecules.

Reaction Pathway and Transition State Analysis

There are no available computational studies that explore the reaction mechanisms, potential energy surfaces, or transition state structures for reactions involving this compound.

Structure-Reactivity Relationships from Computational Models

Without computational data, no structure-reactivity relationships derived from computational models for this compound can be reported.

Advanced Research Applications in Chemical Science

Utility as a Key Synthetic Intermediate and Building Block

The presence of a highly reactive chloromethyl group at the N1 position of the pyrazole (B372694) ring makes 1-(chloromethyl)-4-nitro-1H-pyrazole an excellent electrophile for various substitution reactions. This reactivity, coupled with the electronic influence of the nitro group at the C4 position, allows for its strategic incorporation into larger molecular frameworks, highlighting its significance as a key synthetic intermediate and a versatile building block in organic synthesis.

Precursor in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. While specific examples detailing the use of this compound in MCRs are not extensively documented in publicly available literature, the general reactivity of pyrazole-based compounds suggests its potential as a valuable precursor. The chloromethyl group can readily participate in reactions with nucleophiles, initiating a cascade of bond-forming events that can lead to the rapid assembly of complex heterocyclic systems. The pyrazole core itself is a privileged scaffold in medicinal chemistry, and its derivatives are often synthesized via MCRs.

Scaffold for Combinatorial Chemistry Approaches

Combinatorial chemistry aims to synthesize large libraries of related compounds for high-throughput screening, particularly in drug discovery. The structural attributes of this compound make it an attractive scaffold for such approaches. The reactive chloromethyl handle allows for the facile introduction of a wide variety of substituents through nucleophilic substitution, enabling the generation of a diverse library of pyrazole derivatives. Furthermore, the nitro group can be chemically modified, for instance, through reduction to an amino group, which can then be further functionalized, thereby increasing the structural diversity of the resulting compound library.

Applications in Materials Science

The unique electronic and structural properties of the this compound moiety can be harnessed to develop novel materials with tailored functionalities. Its potential applications span across various areas of materials science, from pigments to advanced polymers.

Precursors for Organic Dyes and Pigments

The pyrazole ring is a known chromophore found in many organic dyes and pigments. The nitro group in this compound acts as a powerful auxochrome, capable of intensifying the color of a dye molecule. While direct applications of this specific compound in commercial dyes are not widely reported, its potential as a precursor is significant. Through chemical modification of the chloromethyl and nitro groups, it can be incorporated into larger conjugated systems, leading to the formation of new colorants with potentially interesting photophysical properties.

Building Blocks for Polymers and Liquid Crystals

The bifunctional nature of this compound, with its reactive chloromethyl group and modifiable nitro group, suggests its utility as a monomer or a building block for the synthesis of functional polymers. The chloromethyl group can participate in polymerization reactions, such as polycondensation or the synthesis of graft copolymers. The resulting polymers would incorporate the pyrazole moiety into their backbone or as pendant groups, potentially imparting desirable properties such as thermal stability, specific optical characteristics, or metal-coordinating abilities.

In the field of liquid crystals, molecules with rigid, elongated structures and polar groups are often required. The pyrazole ring provides a rigid core, and the nitro group introduces a significant dipole moment. By strategically attaching mesogenic units to the pyrazole scaffold, potentially via the chloromethyl position, it may be possible to design and synthesize novel liquid crystalline materials.

Ligands in Coordination Chemistry for Catalysis

Pyrazole derivatives are well-established as effective ligands in coordination chemistry, forming stable complexes with a wide range of metal ions. These metal complexes have found extensive applications in catalysis. The nitrogen atoms of the pyrazole ring in this compound can coordinate to metal centers. The chloromethyl group offers a site for further functionalization to create multidentate ligands, which can enhance the stability and catalytic activity of the resulting metal complexes. The electron-withdrawing nitro group can modulate the electronic properties of the pyrazole ring, thereby influencing the catalytic behavior of the coordinated metal center. Although specific catalytic applications of complexes derived directly from this compound are yet to be broadly explored, the foundational principles of coordination chemistry suggest a promising avenue for the development of new catalysts. Research in this area could lead to novel catalytic systems for various organic transformations.

Exploration in Agrochemical Research

The structural attributes of this compound make it a versatile building block in the synthesis of new agrochemicals. The presence of the chloromethyl group provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of the pyrazole moiety into larger molecular frameworks. Concurrently, the nitro group can be chemically modified, for instance, through reduction to an amino group, opening avenues for further derivatization.

The pyrazole ring is a well-established pharmacophore in the design of potent herbicides and insecticides. conicet.gov.arresearchgate.net Numerous commercial agrochemicals incorporate this heterocyclic system, and ongoing research continues to explore novel pyrazole-containing active ingredients. clockss.orgnih.gov The compound this compound serves as a key intermediate in the synthesis of more complex pyrazole derivatives with potential herbicidal and insecticidal properties. For instance, the chloromethyl group can react with various nucleophiles, such as phenols, thiols, or amines, to generate a diverse array of substituted pyrazoles. These new structures can then be evaluated for their biological activity.

The synthesis of novel pyrazole derivatives containing phenylpyridine moieties has been shown to yield compounds with moderate herbicidal activities. mdpi.com In these synthetic pathways, a chloromethylated pyrazole is a crucial reactant for coupling with the phenylpyridine scaffold. mdpi.com Similarly, the design of new insecticides often involves the incorporation of a pyrazole core into a larger molecule to enhance its biological efficacy. nih.govfrontiersin.org The reactive nature of this compound makes it an ideal candidate for such synthetic strategies, enabling the creation of new chemical entities for screening as potential insecticides. researchgate.net

Table 1: Examples of Bioactive Pyrazole Derivatives in Agrochemicals

| Compound Class | Application | Key Structural Feature |

| Phenylpyrazole Insecticides | Insecticide | Pyrazole ring with a substituted phenyl group |

| Pyrazole-based Herbicides | Herbicide | Pyrazole ring incorporated into various scaffolds |

| Pyrazolylpyrimidine Derivatives | Herbicide | Pyrimidine ring linked to a pyrazole moiety |

Beyond pest and weed control, pyrazole derivatives have also been investigated for their potential as plant growth regulators. Certain pyrazole compounds have been found to influence plant development, such as promoting root growth or altering flowering times. While specific research on this compound in this area is not extensively documented, its potential as a synthetic precursor for creating libraries of compounds for screening as plant growth regulators is significant. The ability to readily modify the chloromethyl and nitro groups allows for the systematic alteration of the molecule's structure, a key strategy in the discovery of new plant growth regulators.

Role in Medicinal Chemistry Design (Synthetic Aspects)

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of clinically used drugs. nih.govnih.govglobalresearchonline.net Its ability to participate in various biological interactions has made it a popular choice for the design of new therapeutic agents. nih.govnih.govfrontiersin.orgnih.gov

The generation of diverse libraries of small molecules is a cornerstone of modern drug discovery. The compound this compound is an excellent starting material for the construction of heterocyclic compound libraries. Its reactive chloromethyl group allows for the attachment of a wide variety of substituents, leading to a large number of structurally diverse molecules. mdpi.comcombichemistry.com Furthermore, the nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to further expand the chemical space of the library. combichemistry.com This approach enables the rapid synthesis of numerous compounds for high-throughput screening against various biological targets.

The design of ligands that can selectively bind to biological targets is a central theme in medicinal chemistry. The pyrazole ring is known to interact with a variety of enzymes and receptors, making it a valuable component in ligand design. The specific substitution pattern of this compound provides a unique template for the design of new ligands. The chloromethyl group can be used to introduce functionalities that can form specific interactions with a target protein, such as hydrogen bonds or hydrophobic interactions. The nitro group, being a strong electron-withdrawing group, influences the electronic properties of the pyrazole ring, which can in turn affect its binding affinity and selectivity for a particular target. ontosight.airesearchgate.netnih.gov

Alkylating agents are important tools in proteomics research, used to modify specific amino acid residues in proteins. oncohemakey.com The chloromethyl group in this compound is a reactive alkylating moiety that can potentially be used to covalently modify proteins. nih.gov By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the pyrazole ring, this compound could be transformed into a chemical probe for activity-based protein profiling or for the identification of drug targets. The nitro group could also be utilized to modulate the reactivity of the chloromethyl group or to introduce additional functionality for click chemistry applications.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

Current synthetic strategies for pyrazole (B372694) derivatives often face challenges related to efficiency, safety, and environmental impact. nih.gov Future research will likely prioritize the development of green and sustainable methods for the synthesis of 1-(chloromethyl)-4-nitro-1H-pyrazole. This aligns with the growing emphasis on environmentally benign chemical processes in both academic and industrial research. researchgate.netnih.gov

Key areas of focus will include:

Alternative Energy Sources: Exploring the use of microwave irradiation and ultrasonic radiation to promote reactions, which can lead to significantly shorter reaction times, higher yields, and often avoids the need for harsh solvents. nih.govresearchgate.net

Green Solvents and Catalysts: Investigating the use of eco-friendly solvents like water or bio-based solvents, and employing recyclable or biodegradable catalysts to minimize hazardous waste. nih.govnih.gov The development of solid-supported catalysts could also simplify product purification and catalyst recovery.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. Multicomponent reactions (MCRs), which allow for the synthesis of complex molecules in a single step from three or more reactants, represent a promising avenue for improving atom economy in pyrazole synthesis. mdpi.com

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, enhanced purity. | Green Chemistry, Process Intensification |

| Ultrasound-Promoted Reactions | Improved reaction rates, catalyst-free conditions. | Sonochemistry, Sustainable Synthesis |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Green Chemistry, Diversity-Oriented Synthesis |

| Use of Recyclable Catalysts | Minimized waste, lower costs, simplified workup. | Heterogeneous Catalysis, Sustainable Chemistry |

Exploration of Novel Chemical Transformations of the Compound

The dual functionality of this compound makes it a prime candidate for exploring novel chemical transformations. The chloromethyl group serves as a potent electrophile for N-alkylation reactions, while the nitro group can undergo various modifications.

Future research will likely explore:

Nucleophilic Substitution Reactions: The chloromethyl group is highly susceptible to substitution by a wide range of nucleophiles (e.g., amines, thiols, alcohols, azides). This allows for the straightforward introduction of the (4-nitro-1H-pyrazol-1-yl)methyl moiety into diverse molecular scaffolds. The synthesis of azidoalkyl nitropyrazoles, for instance, has been explored as a route to energetic materials. mdpi.com

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, which can then serve as a handle for further functionalization, such as acylation, diazotization, or condensation reactions. This transformation dramatically alters the electronic properties of the pyrazole ring and opens up new synthetic pathways.

Ring Transformations and Cycloadditions: Investigating the reactivity of the pyrazole ring itself, potentially through cycloaddition reactions or ring-opening/ring-closing cascades, could lead to the discovery of entirely new heterocyclic systems. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyrazole core. researchgate.net

Cross-Coupling Reactions: After converting the chloro group to other functionalities (e.g., boronic esters or organometallics), palladium-catalyzed cross-coupling reactions could be employed to form carbon-carbon or carbon-heteroatom bonds, further expanding the molecular complexity achievable from this starting material.

Design and Synthesis of Advanced Pyrazole-Containing Architectures

Pyrazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. mdpi.comnih.gov The unique substitution pattern of this compound makes it an ideal starting material for constructing advanced, polyfunctional molecules for various applications.

Future directions in this area include:

Hybrid Molecules for Drug Discovery: Synthesizing hybrid molecules that incorporate the 4-nitropyrazole moiety alongside other known pharmacophores. For example, linking it to scaffolds like oxindoles, pyrimidines, or triazoles could generate novel compounds with potential applications as anti-inflammatory, anticancer, or antimicrobial agents. nih.govnih.govmdpi.com

Macrocyclic and Supramolecular Structures: Utilizing the compound in multi-step syntheses to build macrocycles or ligands for coordination chemistry. The nitrogen atoms of the pyrazole ring are excellent metal coordination sites, and complex architectures could find use in catalysis or materials science.